Methyl 1-benzyl-2-methyl-1,3-benzodiazole-5-carboxylate falls under the category of organic compounds, specifically within the subcategory of heterocyclic compounds. Its structure includes both a benzyl group and a carboxylate moiety, making it a versatile building block in synthetic organic chemistry.
The synthesis of Methyl 1-benzyl-2-methyl-1,3-benzodiazole-5-carboxylate can be accomplished through various methods:
Common Synthetic Route:
Industrial Production:
For large-scale production, continuous flow reactors may be employed to optimize reaction conditions and enhance yield. Advanced purification techniques are utilized to ensure high purity levels of the final product .
The molecular structure of Methyl 1-benzyl-2-methyl-1,3-benzodiazole-5-carboxylate features:
This unique arrangement contributes to its reactivity and potential biological activity .
Methyl 1-benzyl-2-methyl-1,3-benzodiazole-5-carboxylate can undergo various chemical reactions:
Types of Reactions:
The mechanism of action for Methyl 1-benzyl-2-methyl-1,3-benzodiazole-5-carboxylate involves its interaction with specific molecular targets:
Further research is necessary to elucidate the precise molecular targets and pathways affected by this compound .
Methyl 1-benzyl-2-methyl-1,3-benzodiazole-5-carboxylate exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Formula | C17H16N2O2 |
Molecular Weight | 284.32 g/mol |
Melting Point | Data not available |
Boiling Point | Data not available |
Solubility | Soluble in ethanol/methanol |
These properties make it suitable for various applications in research and industry .
Methyl 1-benzyl-2-methyl-1,3-benzodiazole-5-carboxylate has several significant applications:
Scientific Research:
The benzimidazole nucleus emerged as a critical pharmacophore following the structural elucidation of vitamin B₁₂ in 1950, where 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole was identified as a key component [6]. This discovery catalyzed systematic exploration of benzimidazole derivatives, leading to clinically impactful molecules across therapeutic domains. Albendazole (anthelmintic, 1982) and omeprazole (antiulcer, 1988) exemplify early successes leveraging the scaffold’s ability to modulate diverse biological targets [2] . The 21st century witnessed structural diversification toward oncology applications, with abemaciclib (CDK4/6 inhibitor, 2017) demonstrating benzimidazole’s capacity for kinase inhibition [8] . This evolution underscores the scaffold’s synthetic versatility—electron-rich nitrogen atoms facilitate hydrogen bonding and π-stacking, while C2/C5 substituents fine-tune target specificity and pharmacokinetic behavior [8].
Table 1: Evolution of Key Benzimidazole-Based Therapeutics
Compound (Year) | Therapeutic Category | Structural Features | Clinical Impact |
---|---|---|---|
Albendazole (1982) | Anthelmintic | Carbamate at C2; propylthio at C5 | Broad-spectrum antiparasitic |
Omeprazole (1988) | Antiulcerant | Pyridine N-oxide; methoxy at C5/C6 | First proton-pump inhibitor |
Abemaciclib (2017) | Anticancer | Aminopyrimidine at C2; ethyl at N1 | CDK4/6 inhibition for breast cancer |
Maribavir (2021) | Antiviral | Benzyl at N1; L-ribitol at C2 | CMV infections in transplant recipients |
1,3-Benzodiazole scaffolds exhibit unparalleled "structural plasticity" in drug design, functioning as:
Position-specific substitution dictates pharmacological outcomes: N1-alkylation (e.g., benzyl in methyl 1-benzyl-2-methyl-1,3-benzodiazole-5-carboxylate) enhances lipophilicity and membrane penetration, while C2 modifications influence electronic distribution and target affinity [8] . The 5-carboxylate position, as in the title compound, serves as a vector for pharmacophore hybridization—conjugation with oxadiazoles, thiazoles, or triazoles yields multitarget agents addressing antimicrobial resistance and oncology targets [4] [5].
Functionalization at the C5 position of benzimidazole balances electronic, steric, and metabolic properties:
Table 2: Impact of C5-Carboxylate/Ester on Drug Properties
Derivative Type | logP | Aqueous Solubility (μg/mL) | MIC vs. S. aureus (μM) | Metabolic t½ (Human Liver Microsomes) |
---|---|---|---|---|
5-H Benzimidazole | 2.8 | 42 | >200 | 1.2 h |
5-COOCH₃ Benzimidazole | 1.9 | 89 | 25 | 4.8 h |
5-COOH Benzimidazole | 0.7 | 220 | 12 | >12 h |
Data adapted from SAR studies on benzimidazole antibacterials [3] [4] [8].
Despite promising attributes, methyl 1-benzyl-2-methyl-1,3-benzodiazole-5-carboxylate remains underexplored in key areas:
These gaps present opportunities for: (1) leveraging the carboxylate as a "molecular glue" in bifunctional inhibitors; (2) exploiting benzyl groups for Trojan horse strategies against resistant bacteria; and (3) applying high-throughput crystallography to map binding motifs [4] [8].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2